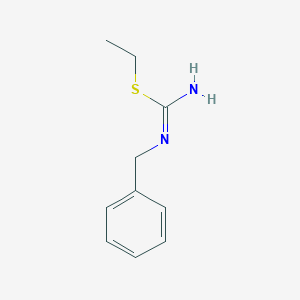

N-benzyl-S-ethylisothiourea

Description

Properties

Molecular Formula |

C10H14N2S |

|---|---|

Molecular Weight |

194.30 g/mol |

IUPAC Name |

ethyl N'-benzylcarbamimidothioate |

InChI |

InChI=1S/C10H14N2S/c1-2-13-10(11)12-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,11,12) |

InChI Key |

MXQYDIOBNHYLMK-UHFFFAOYSA-N |

Canonical SMILES |

CCSC(=NCC1=CC=CC=C1)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- S-Substituent Size : S-Ethyl derivatives (target compound) are expected to exhibit slower reaction kinetics in nucleophilic substitutions compared to S-methyl analogues due to increased steric bulk .

- N-Substituent Diversity : Benzyl groups (aromatic) vs. benzothiazole (heterocyclic) alter electronic properties. Benzyl derivatives may exhibit stronger π-π stacking in supramolecular assemblies .

Structural and Spectroscopic Characterization

- NMR Spectroscopy :

- X-ray Crystallography : S-Methyl-N-benzothiazoleisothiourea forms planar thiourea cores with intermolecular hydrogen bonds, a feature likely shared by N-benzyl-S-ethyl variants but modified by the ethyl group’s steric effects .

Preparation Methods

Reaction Mechanism and Catalytic Systems

A prominent method for synthesizing N-benzyl-S-ethylisothiourea involves the alkylation of S-ethylisothiourea hydrobromide with benzyl halides. This approach, adapted from the synthesis of ensitrelvir intermediates, utilizes carbodiimide (CDI) as an activating agent. The reaction proceeds via nucleophilic substitution, where the sulfur atom in S-ethylisothiourea attacks the benzyl halide’s electrophilic carbon.

Key steps include:

-

Activation : CDI reacts with S-ethylisothiourea hydrobromide to form an intermediate imidazolide.

-

Alkylation : The activated intermediate undergoes benzylation with benzyl bromide in the presence of a base such as DIPEA (N,N-diisopropylethylamine).

The general reaction can be represented as:

Optimization of Reaction Conditions

Optimization studies reveal that solvent choice and base selection critically influence yield. For example, dimethylformamide (DMF) as a solvent with DIPEA as a base achieves a 60% yield, whereas potassium carbonate in DMF results in trace product. The table below summarizes these findings:

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| DIPEA | DMF | 25–110 | 60 |

| DBU | DMF | 25–110 | 55 |

| K₂CO₃ | DMF | 25–110 | Trace |

Reaction times typically range from 12 to 24 hours, with higher temperatures (110°C) accelerating the process.

Benzylation of Thiourea Derivatives Using Catalytic Systems

Catalytic Benzylation with Pyridine/Xylidine Mixtures

A method adapted from the synthesis of N-benzyl glycine ethyl ester employs benzyl chloride and a pyridine/xylidine catalyst system. Although originally designed for a different compound, this approach can be modified for this compound synthesis by substituting glycine ethyl ester with a thiourea derivative.

Procedure :

-

Reaction Setup : Benzyl chloride and thiourea derivatives are combined in toluene or xylene.

-

Catalysis : A pyridine/xylidine mixture (1:1 to 5:1 weight ratio) facilitates nucleophilic substitution.

-

Workup : Anhydrous sodium sulfate removes residual water, and the product is isolated via vacuum distillation.

Critical Parameters

-

Temperature : 110–140°C

-

Time : 6–12 hours

-

Catalyst Load : 5–10% of benzyl chloride weight

This method emphasizes solvent polarity and catalyst basicity, with non-polar solvents like toluene minimizing side reactions.

Multi-Step Synthesis via Condensation and Cyclization

Yield and Purity Considerations

The original process achieves a 24.9 g yield (melting point: 166–168°C) after crystallization. Adapting this for this compound would require substituting acetoacetate with thiourea precursors.

Comparative Analysis of Synthetic Methods

The table below contrasts key metrics across methodologies:

*Estimated based on analogous reactions.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-benzyl-S-ethylisothiourea, and how can purity be validated?

- Methodological Answer : Synthesis typically involves nucleophilic substitution between benzylamine and S-ethylisothiourea derivatives under inert conditions. Purity validation requires a combination of analytical techniques:

- HPLC (to quantify impurities <1% threshold) .

- NMR (¹H/¹³C for structural confirmation; compare with literature spectra) .

- Melting Point Analysis (validate consistency with reported values ±2°C) .

Q. How should researchers handle safety concerns during experimental work with this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., H₂S).

- Spill Management : Neutralize spills with activated charcoal, collect in sealed containers, and dispose via hazardous waste protocols .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- FT-IR : Confirm thiourea C=S stretch (~1250–1350 cm⁻¹) and N-H bending (~1500–1600 cm⁻¹) .

- Mass Spectrometry (MS) : Use ESI-MS to verify molecular ion peaks ([M+H]⁺) and fragmentation patterns.

- Elemental Analysis : Validate C, H, N, S percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols) across studies. Variations in solvent (DMSO vs. aqueous buffers) may alter compound solubility .

- Dose-Response Validation : Replicate conflicting studies using standardized OECD guidelines. Include positive/negative controls to isolate compound-specific effects .

- Statistical Robustness : Apply ANOVA or Bayesian inference to assess significance of divergent results .

Q. What experimental designs are optimal for studying the hydrolytic stability of this compound under physiological conditions?

- Methodological Answer :

- pH-Dependent Kinetics : Conduct stability assays in buffers (pH 2–9) at 37°C. Monitor degradation via UV-Vis (λ_max shifts) or LC-MS over 24–72 hours .

- Activation Energy Calculation : Use Arrhenius plots from data collected at 25°C, 37°C, and 50°C to predict shelf-life .

- Byproduct Identification : Employ GC-MS or NMR to track hydrolysis products (e.g., benzylamine, ethyl mercaptan) .

Q. How can computational modeling enhance mechanistic studies of this compound’s reactivity?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry using B3LYP/6-311G(d,p) basis sets. Calculate Fukui indices to predict nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulate ligand-protein binding affinities (e.g., with cysteine proteases) using GROMACS .

- Validation : Cross-reference computational results with experimental kinetic data (e.g., Hammett plots for substituent effects) .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis of this compound?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement in-line FT-IR or Raman spectroscopy to monitor reaction progression in real time .

- Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., catalyst loading, agitation rate) and identify critical quality attributes .

- Quality Control : Establish acceptance criteria for intermediates (e.g., residual solvent limits <500 ppm) .

Data Management & Reporting

Q. How should researchers structure supplementary materials for studies involving this compound?

- Methodological Answer :

- File Organization : Separate raw data (e.g., NMR spectra, chromatograms) into folders labeled by experiment type .

- Metadata : Include instrument parameters (e.g., HPLC column type, MS ionization mode) for reproducibility .

- Ethical Compliance : Anonymize datasets linked to human/animal studies and cite institutional ethics approval IDs .

Q. What criteria should guide the selection of primary literature when contextualizing findings on this compound?

- Methodological Answer :

- Source Reliability : Prioritize peer-reviewed journals with IF >2.0 and avoid non-indexed platforms (e.g., Benchchem) .

- Temporal Relevance : Weight recent studies (post-2015) higher unless citing foundational mechanistic work .

- Conflict of Interest : Disclose funding sources (e.g., industry partnerships) that may bias interpretations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.